4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline
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Overview
Description
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, nitro groups, and oxadiazole moieties, making it a versatile candidate for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxadiazole ring, followed by nitration and subsequent coupling with pyridine derivatives. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the oxadiazole ring can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline
- **4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline
- **4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline
Uniqueness
The uniqueness of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(pyridin-3-YL)methyl]aniline lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14-4-6-16(7-5-14)20-24-21(29-25-20)17-8-9-18(19(11-17)26(27)28)23-13-15-3-2-10-22-12-15/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBBNBOMAIGXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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